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Compound of Interest

Compound Name: 2-Cyclohexylidenecyclohexanone

Cat. No.: B092620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 2-
Cyclohexylidenecyclohexanone and its derivatives. By presenting key experimental data

from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass

Spectrometry (MS), this document aims to serve as a valuable resource for the identification,

characterization, and quality control of these compounds in research and development.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-
Cyclohexylidenecyclohexanone and two representative derivatives: 2-(1-

Cyclohexenyl)cyclohexanone (an isomer) and 2,6-Bis(4-chlorobenzylidene)cyclohexanone (a

diarylidene derivative). This comparative data highlights the influence of structural modifications

on the spectroscopic properties.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹)
Functional Group
Assignment

2-

Cyclohexylidenecyclohexanon

e

~1715 (predicted) C=O (Ketone) stretch

~1650 (predicted) C=C (Alkene) stretch

2-(1-

Cyclohexenyl)cyclohexanone
1711 C=O (Ketone) stretch

1640 C=C (Alkene) stretch

2,6-Bis(4-

chlorobenzylidene)cyclohexan

one[1]

1666 C=O (Ketone) stretch

1606 C=C (Alkene) stretch

1575 Aromatic C=C stretch

1091 C-Cl stretch

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in δ, ppm)
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Compound Proton Environment Chemical Shift (δ, ppm)

2-

Cyclohexylidenecyclohexanon

e

Aliphatic protons (Predicted values)

2-(1-

Cyclohexenyl)cyclohexanone
=C-H 5.43

-CH-C=O 2.91

Cyclohexane/ene protons 1.6-2.4

2,6-Bis(4-

chlorobenzylidene)cyclohexan

one[1]

=CH-Ar 7.63 (s, 2H)

Aromatic protons 7.29 (d, 4H), 7.27 (d, 4H)

-CH₂-C= 2.80 (t, 4H)

-CH₂-CH₂-C= 1.72 (quintet, 2H)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in δ, ppm)
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Compound Carbon Environment Chemical Shift (δ, ppm)

2-

Cyclohexylidenecyclohexanon

e

C=O (Predicted value)

C=C (Predicted values)

Aliphatic carbons (Predicted values)

2-(1-

Cyclohexenyl)cyclohexanone[2

]

C=O 212.1

C=C 137.9, 124.5

-CH-C=O 57.8

Aliphatic carbons
22.5, 22.9, 25.4, 26.6, 28.1,

31.8, 42.1

2,6-Bis(4-

chlorobenzylidene)cyclohexan

one[1]

C=O 190.44

Aromatic C-Cl 137.15

=C-Ar 136.36

Aromatic C-H 132.15, 129.27

=C-C=O 135.22

Aromatic C-C= 134.92

-CH₂-C= 28.96

-CH₂-CH₂-C= 23.11

Table 4: Mass Spectrometry Data
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Compound Molecular Formula
Molecular Weight (
g/mol )

Key Mass
Fragments (m/z)

2-

Cyclohexylidenecyclo

hexanone

C₁₂H₁₈O 178.27
178 (M⁺), 150, 135,

122, 107, 93, 79

2-(1-

Cyclohexenyl)cyclohe

xanone[3]

C₁₂H₁₈O 178.27
178 (M⁺), 150, 135,

122, 108, 93, 79

2,6-Bis(4-

chlorobenzylidene)cyc

lohexanone[1]

C₂₀H₁₆Cl₂O 342.25
342 (M⁺), 307 ([M-

Cl]⁺)

Experimental Protocols
The data presented in this guide are obtained through standard spectroscopic techniques.

Below are generalized experimental protocols for each method.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on the absorption of

infrared radiation.

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, for liquid samples, a thin film is prepared

between two salt plates (e.g., NaCl).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the KBr pellet or salt plates is recorded. The

sample is then placed in the spectrometer, and the spectrum is recorded, typically in the

range of 4000 to 400 cm⁻¹.

Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational

frequencies of the functional groups in the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the structure of the molecule by observing the magnetic properties of

atomic nuclei.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), is added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition:

¹H NMR: The spectrum is acquired to observe the chemical environment and connectivity

of hydrogen atoms.

¹³C NMR: The spectrum is acquired to observe the different carbon environments in the

molecule. Broadband proton decoupling is often used to simplify the spectrum.

Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and

coupling constants (J) are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and

to gain structural information from its fragmentation pattern.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or

electrospray ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions versus their m/z ratio.

Analysis: The molecular ion peak (M⁺) provides the molecular weight of the compound. The

fragmentation pattern gives clues about the structure of the molecule.

Visualizations
To further illustrate the relationships and workflows, the following diagrams are provided.
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Caption: Workflow of Spectroscopic Analysis.

Chemical Shift (δ)

Electronic Environment
of Nucleus

indicates

Integration

Relative Number
of Protons

determines

Multiplicity

Number of
Neighboring Protons

reveals

Coupling Constant (J)

Strength of
Magnetic Interaction

measures

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b092620?utm_src=pdf-body-img
https://www.benchchem.com/product/b092620?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Key Information from ¹H NMR Spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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